3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione
Overview
Description
3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione typically involves the reaction of β-amino alcohols with carbon disulfide in the presence of a base. One common method includes heating β-amino alcohol and carbon disulfide in an alkaline solution . Another approach involves using β-cyclodextrin-SO3H as a heterogeneous biopolymer-based solid acid catalyst, which offers a greener reaction pathway with high yield and easy isolation .
Industrial Production Methods: Industrial production methods for this compound often focus on optimizing reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione has numerous scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antioxidant and enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione involves its interaction with various molecular targets and pathways. For example, it acts as an inhibitor of xanthine oxidase, an enzyme involved in the generation of uric acid. The compound forms hydrogen bonds with key amino acids in the enzyme’s active site, leading to inhibition of its activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
- Thiazolidine-2-thione
- 2-Imino-1,3-dithiolane
- Thiazolidinedione
Comparison: 3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione is unique due to its hydroxyethyl group, which enhances its solubility and reactivity compared to other thiazolidine derivatives. This structural feature contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-1,3-thiazolidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c7-3-1-6-2-4-9-5(6)8/h7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZMAZEZRGAQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283094 | |
Record name | MLS002639292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-91-1 | |
Record name | MLS002639292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29629 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002639292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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